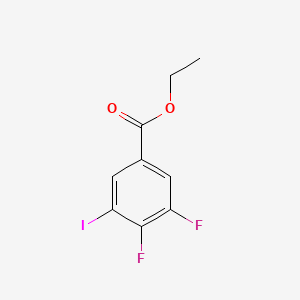![molecular formula C13H13ClN2O B14903515 4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C13H13ClN2O This compound is characterized by the presence of a chloro-substituted phenol group and a pyridin-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with pyridin-3-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-2-[(pyridin-3-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C13H13ClN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2 |
InChI Key |
LYQTWMKUOWGJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


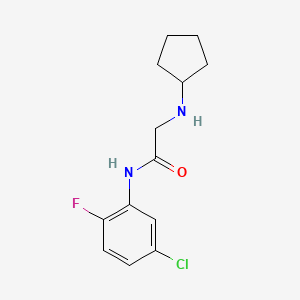

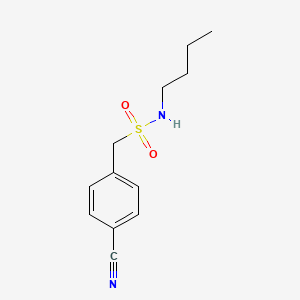
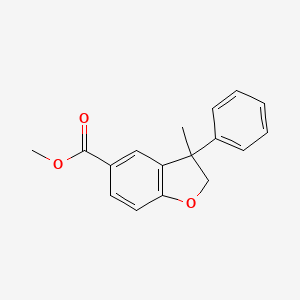
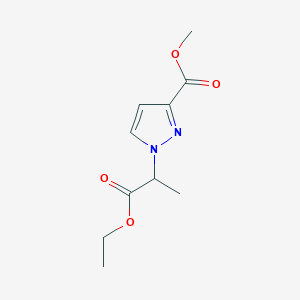

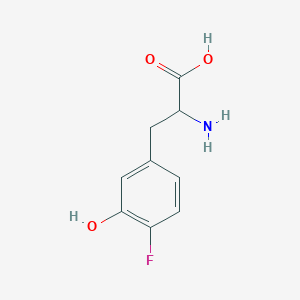
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
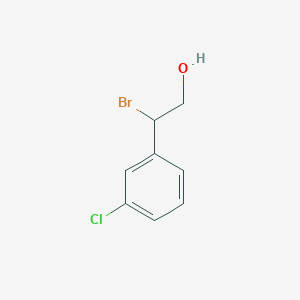
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
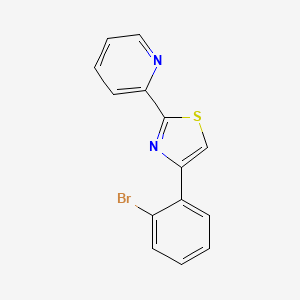
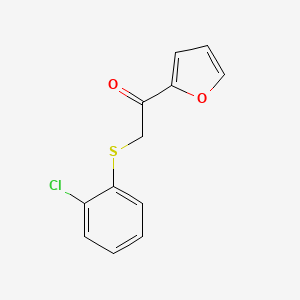
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
